PAF-Induced Platelet Aggregation: Spiramine A Demonstrates ~4.6-Fold Higher Potency than Spiramine C1
Spiramine A inhibits PAF-induced rabbit platelet aggregation with an IC50 of 6.7 μM . In contrast, the structurally related analog Spiramine C1—derived from the same plant source—inhibits PAF-induced aggregation with an IC50 of 30.5 ± 2.7 μM under identical experimental conditions (Born turbidimetric method, rabbit platelet-rich plasma) [1]. This represents a 4.55-fold difference in potency (calculated as 30.5 μM / 6.7 μM = 4.55).
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 6.7 μM |
| Comparator Or Baseline | Spiramine C1: 30.5 ± 2.7 μM |
| Quantified Difference | 4.55-fold higher potency (lower IC50) for Spiramine A |
| Conditions | Rabbit platelet-rich plasma; Born turbidimetric method; PAF as inducer |
Why This Matters
For researchers designing PAF antagonism studies, Spiramine A provides substantially higher potency at the target, requiring lower compound concentrations to achieve equivalent inhibition.
- [1] Li L, Shen YM, Yang XS, et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur J Pharmacol. 2002;449(1-2):23-28. View Source
